Coumarin, 4-hydroxy-3-(p-methoxyphenyl)- Coumarin, 4-hydroxy-3-(p-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14290305
InChI: InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)20-16(14)18/h2-9,17H,1H3
SMILES:
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

Coumarin, 4-hydroxy-3-(p-methoxyphenyl)-

CAS No.:

Cat. No.: VC14290305

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Coumarin, 4-hydroxy-3-(p-methoxyphenyl)- -

Specification

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 4-hydroxy-3-(4-methoxyphenyl)chromen-2-one
Standard InChI InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)20-16(14)18/h2-9,17H,1H3
Standard InChI Key CERHCYIDWGTRQA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O

Introduction

Chemical Identity and Structural Properties

Core Structure and Substitution Patterns

Coumarins are benzopyrone derivatives consisting of a benzene ring fused to an α-pyrone moiety. The compound 4-hydroxy-3-(p-methoxyphenyl)coumarin features:

  • A hydroxyl (-OH) group at position 4, which enhances hydrogen-bonding capacity and polarity.

  • A p-methoxyphenyl (-C₆H₄-OCH₃) group at position 3, introducing steric bulk and electron-donating effects due to the methoxy substituent.

This substitution pattern aligns with derivatives such as 4-ethyl-7-hydroxy-3-(p-methoxyphenyl)coumarin (PubChem CID 5284654) , which shares the p-methoxyphenyl group at position 3 but differs in additional substitutions. The molecular formula of 4-hydroxy-3-(p-methoxyphenyl)coumarin is inferred as C₁₆H₁₂O₄, with a molecular weight of 268.27 g/mol.

Spectroscopic and Computational Data

While experimental data for the exact compound are unavailable, analogous coumarins provide insights:

  • NMR: Coumarin derivatives with methoxyphenyl groups exhibit characteristic aromatic proton signals between δ 6.8–7.5 ppm and methoxy singlet peaks near δ 3.8 ppm .

  • Mass Spectrometry: Molecular ion peaks (M⁺) for similar coumarins appear at m/z 268–296, with fragmentation patterns indicative of methoxyphenyl and hydroxyl group losses .

  • LogP: Calculated octanol-water partition coefficients (logP) for coumarins with methoxy and hydroxyl groups range from 0.70 to 3.21, suggesting moderate hydrophobicity .

Synthesis and Derivative Design

Synthetic Routes

The synthesis of 3-(p-methoxyphenyl)coumarins typically involves:

  • Pechmann Condensation: Reaction of resorcinol derivatives with β-keto esters catalyzed by acids.

  • Friedel-Crafts Acylation: Introduction of the p-methoxyphenyl group via electrophilic aromatic substitution.

For example, (R)-3-[1-hydroxy-3-(4-methoxyphenyl)prop-2-yl]coumarin derivatives were synthesized using modified Pechmann methods, achieving yields of 52–89% . Key steps include:

  • Protection of hydroxyl groups as acetates.

  • Stereoselective formation of the coumarin core.

  • Deprotection and purification via column chromatography.

Structure-Activity Relationship (SAR) Insights

Substituent position and electronic properties critically influence biological activity:

  • Position 4 Hydroxyl: Enhances hydrogen bonding with biological targets, as seen in 7-hydroxycoumarins with IC₅₀ values ≤228 µM against plant roots .

  • Position 3 Methoxyphenyl: The electron-donating methoxy group improves lipid solubility and membrane permeability, crucial for phytotoxic and cytotoxic effects .

Biological Activities and Mechanisms

Phytotoxic Effects

Coumarins with 3-(p-methoxyphenyl) substitutions exhibit selective growth inhibition in plants:

DerivativeTarget PlantIC₅₀ (µM)Activity Notes
8-OCH₃ derivativeLettuce roots2281.6× potency vs. unsubstituted
7-OCH₃ derivativeItalian ryegrass121Hydrophobic substituents enhance uptake

Methoxylation at positions 7 or 8 increases activity against monocotyledons, while hydroxylation reduces efficacy due to heightened polarity .

Anticancer and MDR Modulation

Coumarin derivatives demonstrate tumor-selective cytotoxicity and MDR reversal:

CompoundCytotoxicity (CC₅₀, µg/mL)MDR Reversal (FAR)
C34 (6-hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxy)15–29 (HSC cells)17.98
C43 (6-hydroxy-7-methoxy-4-methyl-3-isopropyl)Comparable to gallic acid5.66

The 4-hydroxy-3-(p-methoxyphenyl) motif may similarly inhibit ATP-binding cassette (ABC) transporters like P-glycoprotein, reversing drug resistance in cancer cells .

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